6-Amino-2-propylhexanoic acid hydrochloride
Overview
Description
6-Amino-2-propylhexanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Amino-2-propylhexanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their stability and activity. For instance, it has been shown to stabilize glucose-6-phosphate dehydrogenase, protecting it from glycation-induced inactivation . This compound also interacts with molecular chaperones, aiding in the proper folding and stabilization of proteins under stress conditions . These interactions highlight the importance of this compound in maintaining protein function and stability in biochemical systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect cells from oxidative stress by stabilizing key enzymes involved in metabolic pathways . Additionally, this compound can modulate gene expression, leading to changes in protein synthesis and cellular responses to environmental stimuli . These cellular effects underscore the potential of this compound in therapeutic applications and cellular research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, stabilizing their active conformations and preventing denaturation . This compound can also inhibit or activate enzymes by altering their structural dynamics, thereby influencing their catalytic activities . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of how this compound modulates biochemical processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in research. This compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged storage or exposure to extreme conditions . Long-term studies have shown that this compound can maintain its protective effects on enzymes and proteins for extended periods, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance enzyme stability and cellular function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including renal impairment and muscle weakness . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of enzymes such as glucose-6-phosphate dehydrogenase and xanthine oxidase, affecting metabolic flux and metabolite levels . These interactions are critical for understanding the role of this compound in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical processes . Understanding these transport mechanisms is essential for optimizing the use of this compound in research and therapy.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with specific enzymes and proteins within the cellular environment . These localization patterns provide insights into the mechanisms by which this compound influences cellular processes.
Properties
IUPAC Name |
6-amino-2-propylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(9(11)12)6-3-4-7-10;/h8H,2-7,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDWINOSOZHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.